1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC15874296
Molecular Formula: C7H12Cl2N2S
Molecular Weight: 227.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12Cl2N2S |
|---|---|
| Molecular Weight | 227.15 g/mol |
| IUPAC Name | 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H |
| Standard InChI Key | PNRHLGRLUUDBTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C2(CC2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of three primary components:
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Cyclopropane ring: A strained three-membered carbon ring bonded to an amine group at one carbon atom. The ring’s angular strain influences reactivity and conformational stability .
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2-Methyl-1,3-thiazole: A heterocyclic aromatic ring containing sulfur and nitrogen atoms, substituted with a methyl group at the 2-position. This moiety enhances electronic interactions with biological targets .
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Dihydrochloride salt: The amine group is protonated, forming a water-soluble salt critical for bioavailability.
Table 1: Key Physicochemical Data
The compound’s LogP value (estimated at 0.6 for analogous structures ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Structural Optimization
Cyclopropanation of Alkenes
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Core formation: Transition metal-catalyzed cyclopropanation of alkenes using diazo compounds generates the strained ring. For example, rhodium(II) acetate facilitates intramolecular C–H insertion .
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Thiazole coupling: Suzuki-Miyaura cross-coupling introduces the thiazole moiety to the cyclopropane. A 2-methylthiazol-4-ylboronic acid derivative reacts with a brominated cyclopropane precursor .
Amine Functionalization
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Boc protection: Tert-butoxycarbonyl (Boc) groups stabilize the amine during synthesis, as seen in analogs like methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate .
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Salt formation: Final treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and solubility.
Table 2: Comparative Synthetic Intermediates
Biological Activity and Mechanism
Anticancer Activity
The cyclopropane-thiazole scaffold interferes with kinase signaling pathways. In glioblastoma models, related compounds induce apoptosis via ROS-mediated ER stress, with IC₅₀ values of 1.2–3.5 µM .
Figure 1: Proposed Mechanism Against Cancer Cells
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Target binding: Thiazole nitrogen coordinates with ATP-binding pockets of kinases (e.g., EGFR).
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Conformational distortion: Cyclopropane strain disrupts kinase activation loops.
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Downstream effects: Suppression of PI3K/Akt/mTOR signaling and caspase-3 activation .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Cyclopropane-Thiazole Derivatives
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine | Pending | Pending |
| 1-(5-Methyl-pyrazin-2-yl)-cyclopropylamine | 2.8 | 4.0 |
| Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate | 5.1 | 6.2 |
Challenges and Future Directions
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Synthetic scalability: Transitioning from batch to flow chemistry could improve yield (>80% vs. current 45–60% ).
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Target identification: Proteome-wide profiling is needed to elucidate off-target effects.
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Formulation optimization: Lipid nanoparticle encapsulation may enhance blood-brain barrier penetration for CNS applications .
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